molecular formula C21H17N3O6S B2690134 4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide CAS No. 866157-22-4

4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide

Cat. No.: B2690134
CAS No.: 866157-22-4
M. Wt: 439.44
InChI Key: VLUGFOZWLVTDKK-UHFFFAOYSA-N
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Description

4-Methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide is a complex organic compound with a multifaceted structure featuring both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide typically involves multi-step organic reactions. A common approach involves the nitration of dibenzoxazepine, followed by sulfonation and acylation steps to introduce the sulfonamide and carbonyl functionalities.

Industrial Production Methods:

In an industrial setting, the production of this compound requires stringent control of reaction conditions such as temperature, pressure, and reagent concentrations. Large-scale synthesis also emphasizes the use of cost-effective and sustainable starting materials and reagents, along with efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often catalyzed by transition metals, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions typically target the nitro group, converting it to an amine group under conditions like catalytic hydrogenation.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often facilitated by catalysts and specific reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

  • Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are common.

  • Substitution: Common reagents include halogenating agents, nucleophiles like ammonia or amines, and various metal catalysts.

Major Products Formed:

  • Oxidation leads to nitro derivatives or oxygenated compounds.

  • Reduction typically yields amines or other hydrogenated products.

Scientific Research Applications

4-Methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide finds applications in numerous scientific fields:

Chemistry:

  • It serves as an intermediate in the synthesis of more complex organic molecules.

  • Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

  • Investigated for its potential use in drug development, particularly targeting specific enzymes or receptors.

  • Studied for its antimicrobial and anticancer properties, providing a basis for the development of new therapeutic agents.

Industry:

  • Utilized in the production of advanced materials, such as polymers and coatings.

  • Employed in analytical chemistry as a standard reference material or in method development.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

Molecular Targets and Pathways:

  • It interacts with specific enzymes, inhibiting their activity through covalent binding or competitive inhibition.

  • Modulates signaling pathways by binding to receptor sites, altering cellular responses and biochemical processes.

  • Its aromatic and heterocyclic structure allows for strong π-π interactions with biological macromolecules.

Comparison with Similar Compounds

  • Dibenzo[b,f][1,4]oxazepine: Lacks the nitro, carbonyl, and sulfonamide groups, leading to different chemical reactivity and applications.

  • Sulfonamide Derivatives: Compounds like sulfanilamide, which have simpler structures, show different biological activities and are used in other contexts.

  • Nitro Aromatic Compounds: Such as nitrobenzene, which are typically more toxic and have limited applications in biology compared to the compound .

The uniqueness of 4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide lies in its combined structural features, enhancing its versatility and potential in various scientific and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-14-6-9-17(10-7-14)31(28,29)22-21(25)23-13-15-12-16(24(26)27)8-11-19(15)30-20-5-3-2-4-18(20)23/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUGFOZWLVTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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